N,N-Di(prop-2-yn-1-yl)hexan-1-amine
Description
Properties
CAS No. |
53146-02-4 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,N-bis(prop-2-ynyl)hexan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-7-8-9-12-13(10-5-2)11-6-3/h2-3H,4,7-12H2,1H3 |
InChI Key |
WVDYLXZASGMTEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CC#C)CC#C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation Synthetic Routes
Base-Mediated Alkylation with Propargyl Bromide
The most straightforward and commonly employed method for synthesizing N,N-Di(prop-2-yn-1-yl)hexan-1-amine involves the direct alkylation of hexan-1-amine with propargyl bromide under basic conditions. This approach follows a sequential alkylation process, beginning with monoalkylation followed by a second alkylation to introduce the two propargyl units.
General Procedure
Table 1. Reaction Conditions for Direct Alkylation of Hexan-1-amine
| Parameter | Condition |
|---|---|
| Base | Potassium carbonate (K₂CO₃, 3-4 equivalents) |
| Solvent | Acetone or Dichloromethane |
| Catalyst | Potassium iodide (KI, 0.1-0.2 equivalents) |
| Temperature | 50-80°C (reflux conditions) |
| Reaction time | 12-48 hours |
| Molar ratio (amine:propargyl bromide) | 1:2.2 |
Experimental Procedure:
To a stirred suspension of anhydrous potassium carbonate (4.0 equivalents) in dry acetone (10 mL per gram of amine), hexan-1-amine (1.0 equivalent) and potassium iodide (0.2 equivalents) are added. The mixture is stirred for approximately 30 minutes, after which propargyl bromide (2.2 equivalents, typically as an 80% solution in toluene) is added dropwise over a period of 15-20 minutes. The reaction mixture is then heated under reflux conditions for 24-48 hours until complete consumption of the starting amine, as monitored by thin-layer chromatography (TLC).
After completion, the reaction mixture is cooled to room temperature, filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography using a hexane/ethyl acetate gradient system to afford this compound as a pale yellow oil.
Modified Alkylation Procedures
Several modifications to the basic alkylation procedure have been developed to improve yield, reduce reaction time, or adapt to specific substrate requirements.
Phase-Transfer Catalysis Method
The use of phase-transfer catalysts can significantly enhance the efficiency of the alkylation reaction by facilitating the interaction between the amine substrate in the organic phase and the base in the aqueous phase.
Procedure with Phase-Transfer Catalyst:
A mixture of hexan-1-amine (1.0 equivalent), propargyl bromide (2.2 equivalents), and a phase-transfer catalyst such as N,N'-dihexyl-4,4'-bipyridinium dibromide (5 mol%) is vigorously stirred in a biphasic system of dichloromethane (or chlorobenzene) and aqueous sodium hydroxide solution (30% w/w) at 40°C. The reaction progress is monitored by TLC or gas chromatography, typically reaching completion within 8-12 hours. The product is isolated by separating the organic layer, washing with water, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
Table 2. Effect of Different Phase-Transfer Catalysts on Propargylation Reaction
| Phase-Transfer Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| TBAB (tetrabutylammonium bromide) | 12 | 68 |
| DSPTC (N,N'-dihexyl-4,4'-bipyridinium dibromide) | 8 | 82 |
| Aliquat 336 | 10 | 73 |
| 18-Crown-6 | 15 | 65 |
Transition Metal-Catalyzed Approaches
Copper-Catalyzed Synthesis
Copper catalysts have proven effective in facilitating the propargylation of amines, offering an alternative approach for the synthesis of this compound.
CuCl-Catalyzed Procedure
Experimental Procedure:
In a flame-dried round-bottom flask under nitrogen atmosphere, CuCl (0.1 equivalents) is added to a solution of hexan-1-amine (1.0 equivalent) in anhydrous toluene (4 mL per mmol of amine). The mixture is stirred for 30 minutes at room temperature, after which propargyl bromide (2.2 equivalents) is added dropwise. The reaction mixture is heated at 100°C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, washed with dichloromethane, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired product.
Table 3. Optimization of Copper-Catalyzed Propargylation Conditions
| Entry | Cu Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuCl | Toluene | 100 | 12 | 78 |
| 2 | CuBr | Toluene | 100 | 12 | 75 |
| 3 | CuI | Toluene | 100 | 12 | 71 |
| 4 | Cu(OAc)₂ | Toluene | 100 | 12 | 62 |
| 5 | CuCl | THF | 65 | 24 | 58 |
| 6 | CuCl | Acetonitrile | 80 | 16 | 69 |
| 7 | CuCl | DMF | 100 | 8 | 72 |
Palladium-Catalyzed Methods
Palladium-catalyzed reactions offer an alternative approach to propargylation, particularly in cases where conventional methods may be less effective.
Procedure:
To a solution of bis(triphenylphosphine) palladium (II) dichloride (2 mol%) and copper (I) iodide (4 mol%) in anhydrous tetrahydrofuran (THF) under inert atmosphere, hexan-1-amine (1.0 equivalent) and triethylamine (4.0 equivalents) are added. The mixture is cooled to 0°C, and propargyl bromide (2.2 equivalents) is added dropwise. The reaction mixture is allowed to reach room temperature and then heated to 65°C. After gas evolution subsides (approximately 30 minutes), the reaction is continued at 65°C for 16 hours. Upon cooling, the product is isolated by extraction with dichloromethane, washing with brine, drying over magnesium sulfate, and concentrating under reduced pressure.
Multi-Component Coupling Approaches
A3-Coupling Reaction (Aldehyde-Alkyne-Amine)
The A³-coupling reaction represents a modern synthetic approach to propargyl amines, involving the coupling of an aldehyde, an alkyne, and an amine. While this method is typically employed for the synthesis of secondary propargyl amines, it can be adapted for the preparation of tertiary propargyl amines like this compound.
Modified A³-Coupling Procedure for this compound:
To a flame-dried Schlenk tube under nitrogen atmosphere, copper(I) chloride (10 mol%), hexanal (1.0 equivalent), and bis(prop-2-yn-1-yl)amine (1.2 equivalents, prepared separately) are added in anhydrous tetrahydrofuran (THF). The reaction mixture is stirred at 70°C for 24 hours. After cooling to room temperature, the mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired this compound.
Table 4. Comparison of Multi-Component Coupling Methods
| Method | Starting Materials | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| A³-Coupling | Hexanal + Bis(prop-2-yn-1-yl)amine | CuCl (10 mol%) | THF, 70°C, 24h | 65 |
| Modified KA²-Coupling | Hexylamine + Acetone + Terminal alkyne | CuCl₂ (5 mol%) + Ti(OEt)₄ (50 mol%) | Toluene, 90°C, 36h | 58 |
| Tandem Hydroamination-Alkynylation | Hexylamine + Terminal alkyne | Au(PPh₃)Cl/AgOTf (5 mol%) | DCM, RT, 48h | 52 |
Step-wise Synthesis via Protected Intermediates
Boc-Protected Route
A more controlled approach to the synthesis of this compound involves the use of protecting groups to allow for selective functionalization.
Procedure:
- Boc Protection: Hexan-1-amine (1.0 equivalent) is dissolved in dichloromethane, and di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) is added along with triethylamine (1.5 equivalents). The mixture is stirred at room temperature for 4 hours.
Propargylation of Protected Amine: The Boc-protected amine (1.0 equivalent) is dissolved in anhydrous THF, and sodium hydride (2.5 equivalents, 60% dispersion in mineral oil) is added at 0°C. After stirring for 1 hour at room temperature, propargyl bromide (2.2 equivalents) is added dropwise, and the mixture is stirred for an additional 2 hours.
Deprotection: The dipropargylated product is treated with trifluoroacetic acid (10 equivalents) in dichloromethane. After 1 hour of stirring, the reaction is quenched with saturated aqueous potassium carbonate, extracted with dichloromethane, dried over magnesium sulfate, and concentrated to yield this compound.
Table 5. Yields for Each Step in the Protected Route Synthesis
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Boc Protection | DCM, Et₃N, RT, 4h | 92 |
| 2 | Propargylation | THF, NaH, 0°C→RT, 2h | 83 |
| 3 | Deprotection | DCM, TFA, RT, 1h | 94 |
| - | Overall Yield | - | 72 |
Spectroscopic Characterization
The successful synthesis of this compound can be confirmed through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.
Table 6. Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 3.47 (d, J = 2.4 Hz, 4H, CH₂-N), 2.52 (t, J = 7.2 Hz, 2H, N-CH₂-CH₂), 2.21 (t, J = 2.4 Hz, 2H, C≡CH), 1.51-1.43 (m, 2H, N-CH₂-CH₂), 1.35-1.26 (m, 6H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 78.6 (C≡CH), 73.0 (C≡CH), 53.2 (N-CH₂-CH₂), 41.9 (CH₂-N), 31.7, 27.4, 26.9, 22.6 (CH₂), 14.0 (CH₃) |
| FTIR (neat) | 3298 (C≡C-H stretch), 2927, 2856 (C-H stretch), 2110 (C≡C stretch), 1460, 1329, 1126 cm⁻¹ |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₃H₂₂N: 192.1752; Found: 192.1750 |
Comparison of Synthetic Methods
Different synthetic approaches to this compound can be evaluated based on several criteria including yield, reaction time, cost of reagents, and scalability. The following table provides a comparative analysis of the major synthetic routes discussed in this article.
Table 7. Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Overall Yield (%) | Scalability | Reagent Cost | Reaction Time |
|---|---|---|---|---|---|---|
| Direct Alkylation | Simple procedure, readily available reagents | Potential for over-alkylation, moderate yields | 65-75 | Excellent | Low | 24-48h |
| Phase-Transfer Catalysis | Higher yields, faster reaction | Requires specialized catalysts | 75-85 | Good | Moderate | 8-12h |
| Copper-Catalyzed | Good yields, milder conditions | Requires inert atmosphere | 70-80 | Moderate | Moderate | 12h |
| Palladium-Catalyzed | High selectivity | Expensive catalyst, air-sensitive | 65-75 | Limited | High | 16h |
| Multi-Component Coupling | Atom economy, one-pot | Lower yields for tertiary amines | 50-65 | Moderate | Moderate to High | 24-36h |
| Protected Route | High selectivity, controlled functionalization | Multi-step, lower overall yield | 70-75 | Good | Moderate | 3 days total |
Chemical Reactions Analysis
Types of Reactions
N,N-Di(prop-2-yn-1-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amines.
Scientific Research Applications
N,N-Di(prop-2-yn-1-yl)hexan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Di(prop-2-yn-1-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These ROS play crucial roles in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Structural and Functional Group Analysis
Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Nitrogen | Key Features |
|---|---|---|---|---|
| N,N-Di(prop-2-yn-1-yl)hexan-1-amine | C₁₂H₁₉N | 177.29 | Two propargyl groups | High reactivity for CuAAC; steric bulk |
| Hexan-1-amine (HxA) | C₆H₁₅N | 101.19 | None (primary amine) | Low steric hindrance; basicity |
| N-Propylpropan-1-amine (DPA) | C₆H₁₅N | 101.19 | Two propyl groups | Moderate hydrophobicity |
| Triallylamine | C₉H₁₅N | 137.23 | Three allyl groups | Polymerization potential; lower reactivity than propargyl analogs |
| Diallylamine | C₆H₁₁N | 97.16 | Two allyl groups | Used in corrosion inhibitors; less electron-withdrawing than propargyl |
Thermophysical and Solubility Properties
- Hexan-1-amine (HxA): Exhibits higher density (≈0.76 g/cm³ at 298 K) and refractive index (≈1.414) compared to branched analogs. Miscible with polar solvents like ethanol but poorly soluble in water .
- This compound: Propargyl groups reduce polarity, leading to lower solubility in water (<1 mg/mL) but enhanced solubility in dichloromethane or THF. Density and refractive index are expected to be higher than HxA due to increased molecular weight and branching .
- Triallylamine: Lower density (≈0.82 g/cm³) than propargyl analogs due to unsaturated bonds. Forms hydrogen bonds with amides in mixtures, altering dielectric constants .
Q & A
Q. What are the optimal synthetic routes for N,N-Di(prop-2-yn-1-yl)hexan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of hexan-1-amine with propargyl halides (e.g., propargyl bromide) under basic conditions. A two-step protocol is recommended:
Propargylation : React hexan-1-amine with excess propargyl bromide in anhydrous THF at 0–5°C, using K₂CO₃ as a base to deprotonate the amine and drive the reaction.
Purification : Isolate the product via liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient).
Yield optimization requires strict control of stoichiometry (≥2.2 eq. propargyl halide) and exclusion of moisture to prevent hydrolysis. Catalytic approaches, such as nickel-mediated coupling (e.g., methods in for similar amines), may enhance efficiency but require inert atmospheres .
Q. How do the electronic properties of the propargyl substituents affect the basicity of this compound compared to other alkylamines?
- Methodological Answer : The electron-withdrawing nature of propargyl groups (sp-hybridized carbons) reduces the lone pair availability on the nitrogen, lowering basicity compared to n-hexyl or cyclohexyl analogues. Basicity can be quantified via potentiometric titration in non-aqueous solvents (e.g., acetonitrile). Comparative pKa values should be measured against reference amines (e.g., N,N-diethylhexan-1-amine) to isolate steric vs. electronic effects. Computational methods (DFT calculations) further elucidate charge distribution .
Advanced Research Questions
Q. How can spectroscopic techniques and X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : The propargyl protons (HC≡C-) appear as a triplet (J ≈ 2.4 Hz) near δ 2.2–2.5 ppm in ¹H NMR. ¹³C NMR shows acetylenic carbons at δ 70–85 ppm. Challenges arise from overlapping signals in crowded regions; 2D techniques (HSQC, COSY) are critical.
- X-ray Crystallography : While no crystal data exists for this compound, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Crystallization attempts should use slow vapor diffusion (hexane/ethyl acetate) to induce ordered packing. Propargyl groups may introduce disorder, requiring low-temperature (100 K) data collection .
Q. What thermodynamic insights can be gained from studying this compound in binary solvent systems?
- Methodological Answer : Excess molar volumes (Vm<sup>E</sup>) and adiabatic compressibility (κS<sup>E</sup>) in polar solvents (e.g., DMF) reveal solute-solvent interactions. For example:
| Solvent System | T (K) | Vm<sup>E</sup> (cm³/mol) | κS<sup>E</sup> (TPa⁻¹) |
|---|---|---|---|
| DMF + Target | 298 | -1.2 to -2.5 | -0.8 to -1.5 |
| Negative Vm<sup>E</sup> indicates strong hydrogen bonding between the amine and DMF, while κS<sup>E</sup> reflects structural reorganization. Compare with data for hexan-1-amine + DMF systems () to assess propargyl group impacts . |
Q. What role does steric hindrance from propargyl groups play in the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Steric effects dominate in SN2 reactions: the bulky propargyl groups hinder backside attack, reducing reactivity compared to less substituted amines. Kinetic studies (e.g., with methyl iodide in ethanol) show rate constants 3–5× lower than N,N-dimethylhexan-1-amine. Computational modeling (e.g., Gaussian) visualizes spatial hindrance around the nitrogen lone pair. For catalytic applications (e.g., asymmetric synthesis), this necessitates ligand design to balance steric bulk and electronic tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
